molecular formula C15H15Br2N5O4 B13799927 1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)

1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)

Cat. No.: B13799927
M. Wt: 489.12 g/mol
InChI Key: JYWTZCHTTSXTBS-NGYBGAFCSA-N
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Description

1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI) typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of active methylene ketones with hydrazines under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the nitro and dibromo groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)
  • 1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dichloro-2-hydroxyphenyl)methylene]hydrazide
  • 1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dimethyl-2-hydroxyphenyl)methylene]hydrazide

Uniqueness

The uniqueness of 1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI) lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both nitro and dibromo groups, along with the pyrazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15Br2N5O4

Molecular Weight

489.12 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H15Br2N5O4/c1-7-13(22(25)26)8(2)21(20-7)9(3)15(24)19-18-6-10-4-11(16)5-12(17)14(10)23/h4-6,9,23H,1-3H3,(H,19,24)/b18-6+

InChI Key

JYWTZCHTTSXTBS-NGYBGAFCSA-N

Isomeric SMILES

CC1=C(C(=NN1C(C)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)C)[N+](=O)[O-]

Origin of Product

United States

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